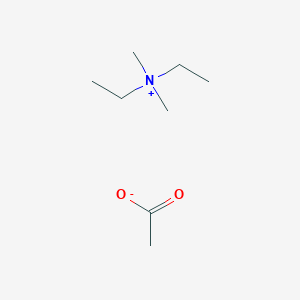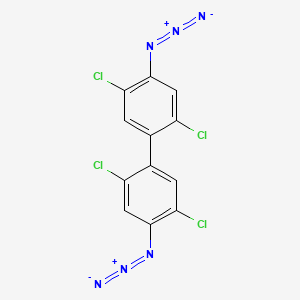
4,4'-Diazido-2,2',5,5'-tetrachloro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs) It is characterized by the presence of azido groups at the 4 and 4’ positions and chlorine atoms at the 2, 2’, 5, and 5’ positions on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 2,2’,5,5’-tetrachloro-1,1’-biphenyl.
Azidation Reaction: The introduction of azido groups is achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of chlorine atoms with azido groups.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido groups can be replaced by other nucleophiles.
Oxidation: The biphenyl structure can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Major Products Formed
Reduction: Formation of 4,4’-diamino-2,2’,5,5’-tetrachloro-1,1’-biphenyl
Substitution: Formation of substituted biphenyl derivatives
Oxidation: Formation of quinones or other oxidized biphenyl derivatives
科学的研究の応用
4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various biphenyl derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl involves its interaction with molecular targets and pathways in biological systems. The azido groups can undergo photolysis to generate reactive nitrene intermediates, which can form covalent bonds with biomolecules. This reactivity makes it useful for studying protein interactions and labeling.
類似化合物との比較
Similar Compounds
2,2’,5,5’-Tetrachloro-1,1’-biphenyl: Lacks azido groups, making it less reactive in certain chemical reactions.
2,2’,4,4’,5,5’-Hexachloro-1,1’-biphenyl: Contains additional chlorine atoms, affecting its chemical properties and reactivity.
2,2’,5,5’-Tetrachloro-4,4’-bis(methylsulfonyl)biphenyl: Contains methylsulfonyl groups instead of azido groups, leading to different reactivity and applications.
Uniqueness
4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl is unique due to the presence of azido groups, which impart distinct reactivity and potential for various applications in scientific research and industry. The ability to generate reactive intermediates through photolysis makes it particularly valuable for studying molecular interactions and developing new materials.
特性
CAS番号 |
130920-39-7 |
|---|---|
分子式 |
C12H4Cl4N6 |
分子量 |
374.0 g/mol |
IUPAC名 |
1-azido-4-(4-azido-2,5-dichlorophenyl)-2,5-dichlorobenzene |
InChI |
InChI=1S/C12H4Cl4N6/c13-7-3-11(19-21-17)9(15)1-5(7)6-2-10(16)12(20-22-18)4-8(6)14/h1-4H |
InChIキー |
YEXOCLZWDGFOJP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)N=[N+]=[N-])Cl)C2=CC(=C(C=C2Cl)N=[N+]=[N-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
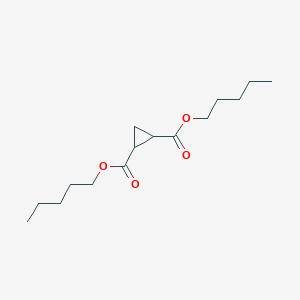

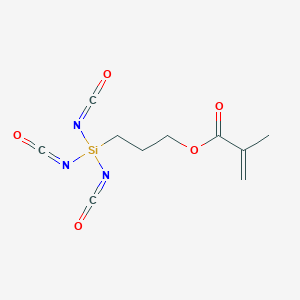

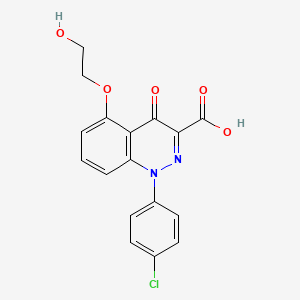

![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
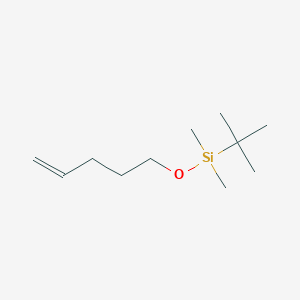
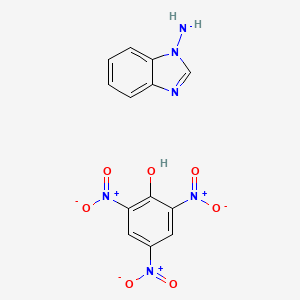
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)
